![molecular formula C8H6FNO2S B2901296 1H-Indole-5-sulfonyl fluoride CAS No. 2052277-16-2](/img/structure/B2901296.png)
1H-Indole-5-sulfonyl fluoride
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Overview
Description
1H-Indole-5-sulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S . It is a derivative of indole, which is a heterocyclic compound that plays a crucial role in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, such as 1H-Indole-5-sulfonyl fluoride, involves a variety of techniques . For instance, 3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide was synthesized from sulfanilamide by a diazotization reaction .Molecular Structure Analysis
The molecular structure of 1H-Indole-5-sulfonyl fluoride consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is approximately 199.21 Da .Chemical Reactions Analysis
Indole-sulfonamide, a derivative of indole, undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This makes it a suitable pharmacophore equivalent for substituting active sites in drug design .Scientific Research Applications
Antiviral Applications
“1H-Indole-5-sulfonyl fluoride” derivatives have been explored for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new antiviral agents.
Anti-inflammatory and Analgesic Activities
Indole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The therapeutic potential of these compounds is comparable to established medications such as indomethacin and celecoxib, with some derivatives showing favorable ulcerogenic indices .
Anticancer Potential
The indole moiety is a part of many synthetic drug molecules with anticancer activities. Indole derivatives have been tested for their antiproliferative effects on various cancer cell lines, and some have shown promising results in inhibiting cell growth with low IC50 values, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Resistance
With the rise of antimicrobial resistance, new compounds with effective antimicrobial properties are in high demand. “1H-Indole-5-sulfonyl fluoride” derivatives have been synthesized and tested against a range of bacteria, including Gram-positive and Gram-negative strains, showing good activity and thus contributing to the arsenal against resistant microbial strains .
Enzyme Inhibition
Indole derivatives have been identified as potent enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways. Their role in inhibiting cholinesterase, for example, is of particular interest in the treatment of conditions like Alzheimer’s disease .
Drug Design and Medicinal Chemistry
The sulfonamide group in “1H-Indole-5-sulfonyl fluoride” makes it a suitable candidate for drug design due to its hydrophilic properties and the ability to undergo substitution at the C-3 position. This has led to the synthesis of various indole-sulfonamide derivatives with strong biological significance, paving the way for the development of new medications .
Mechanism of Action
Target of Action
1H-Indole-5-sulfonyl fluoride, like other indole derivatives, is known to have a broad spectrum of biological activities . For instance, some sulfonamide-based indole derivatives have shown antimicrobial activity against various bacteria, including Staphylococcus aureus and Klebsiella pneumonia .
Mode of Action
For example, some indole derivatives have been reported to inhibit the growth of certain viruses by interacting with their RNA or DNA . The sulfonyl group in 1H-Indole-5-sulfonyl fluoride could potentially enhance its hydrophilic properties, allowing it to interact more effectively with its targets .
Biochemical Pathways
For instance, some indole derivatives have been reported to exhibit antiviral activity by affecting the replication of viruses
Pharmacokinetics
For instance, the sulfonyl group could enhance the compound’s water solubility, potentially affecting its absorption and distribution .
Result of Action
For example, some indole derivatives have demonstrated antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .
Future Directions
Indole and its derivatives, including 1H-Indole-5-sulfonyl fluoride, are gaining a lot of interest due to their physiological activity and potential applications in medicinal chemistry . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .
properties
IUPAC Name |
1H-indole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSORSNYOITMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-sulfonyl fluoride |
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